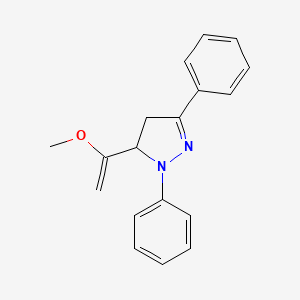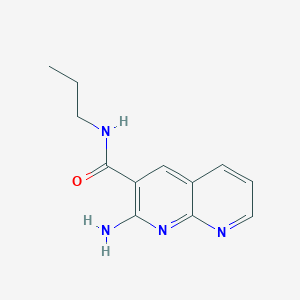
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of nitrogen atoms in the heterocyclic ring provides a highly functionalized scaffold, making it a valuable compound in medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions .
Analyse Des Réactions Chimiques
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous FeCl3, Meldrum’s acid, and alcohols . The major products formed from these reactions are 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Applications De Recherche Scientifique
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a ligand and a component of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems . It has also been studied for its anticancer and immunomodulatory activities . Additionally, it is used in the development of new synthetic methodologies for constructing medicinally important scaffolds .
Mécanisme D'action
The mechanism of action of 2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets and pathways. It has been shown to exhibit antihistaminic activity by binding to the H1 receptor, leading to a bronchorelaxant effect . Molecular docking studies have been performed to understand the molecular interaction and binding mode of the compound in the active site of the H1 receptor .
Comparaison Avec Des Composés Similaires
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds such as 2-amino-1,8-naphthyridine-3-carboxamide derivatives . These compounds are known for their antimicrobial properties and are effective against a variety of human and veterinary pathogens . Another similar compound is Gemifloxacin, which contains a 1,8-naphthyridine core and is used for the treatment of bacterial infections
Propriétés
Numéro CAS |
60467-58-5 |
|---|---|
Formule moléculaire |
C12H14N4O |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
2-amino-N-propyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-2-5-15-12(17)9-7-8-4-3-6-14-11(8)16-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,15,17)(H2,13,14,16) |
Clé InChI |
CPTWRMJOUQOUQY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


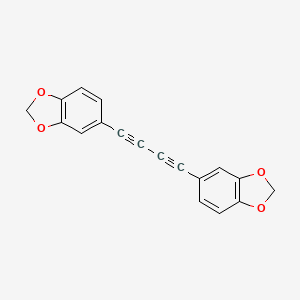
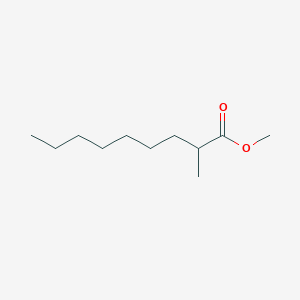
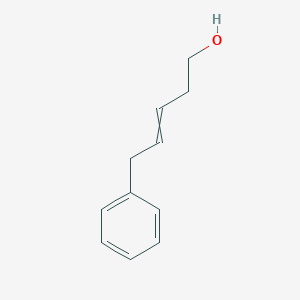
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
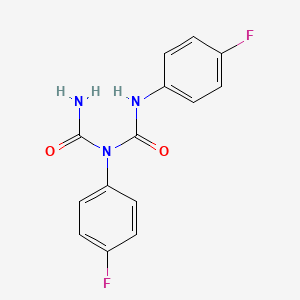


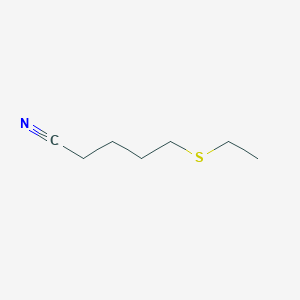
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
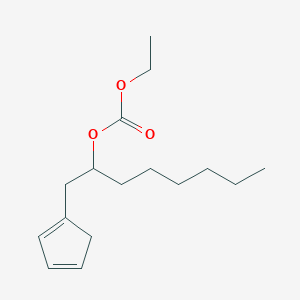
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
